An In-depth Technical Guide to 15-Hexadecynoic Acid: A Chemist's Tool for Unraveling Protein Palmitoylation
An In-depth Technical Guide to 15-Hexadecynoic Acid: A Chemist's Tool for Unraveling Protein Palmitoylation
Introduction: The Significance of a Terminal Alkyne in Fatty Acid Biology
In the intricate landscape of cellular signaling and protein function, post-translational modifications (PTMs) represent a critical layer of regulation. Among these, protein S-palmitoylation, the reversible attachment of the 16-carbon saturated fatty acid palmitate to cysteine residues, has emerged as a pivotal mechanism governing protein localization, stability, and interaction networks. The transient nature of this lipid modification makes it a dynamic regulator in a multitude of physiological and pathological processes. However, studying the "palmitoylome" has been historically challenging due to the lack of robust analytical tools.
The advent of bioorthogonal chemistry has revolutionized our ability to probe and understand these dynamic cellular events. 15-Hexadecynoic acid (15-HDYA), a synthetic analog of palmitic acid, is at the forefront of this revolution. Its key feature is a terminal alkyne group, a small, chemically inert handle that does not significantly perturb the fatty acid's metabolism and incorporation into proteins. This alkyne moiety allows for a highly specific and efficient chemical ligation to a reporter molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry". This guide provides a comprehensive technical overview of 15-Hexadecynoic acid, from its fundamental properties to its application in cutting-edge research for professionals in drug development and life sciences.
Core Properties of 15-Hexadecynoic Acid
A thorough understanding of the physicochemical properties of 15-Hexadecynoic acid is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 99208-90-9 | [1][2][3] |
| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3] |
| Molecular Weight | 252.39 g/mol | [1][2][4] |
| IUPAC Name | hexadec-15-ynoic acid | [3][5] |
| Synonyms | Alkynyl Palmitic Acid, 15-HDYA, Palmitic acid (15-yne) | [2][3][6] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in organic solvents like DMSO. Insoluble in water. | [5][7] |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 0-4°C for short periods, protected from light. | [3] |
Principle of Application: Metabolic Labeling and Click Chemistry
The utility of 15-Hexadecynoic acid lies in a two-step experimental workflow: metabolic labeling followed by bioorthogonal ligation.
-
Metabolic Incorporation: Cells are incubated with 15-Hexadecynoic acid, which, due to its structural similarity to palmitic acid, is readily taken up and utilized by the cell's own enzymatic machinery. Specifically, it is activated to 15-hexadecynoyl-CoA and subsequently attached to cysteine residues of proteins by palmitoyl acyltransferases (PATs).[3] This process effectively tags palmitoylated proteins with a bioorthogonal alkyne handle.
-
Click Chemistry Ligation: After labeling, cells are lysed, and the proteome is subjected to a click chemistry reaction. An azide-functionalized reporter molecule (e.g., a fluorophore for in-gel visualization or biotin for affinity purification and mass spectrometry) is covalently attached to the alkyne-tagged proteins.[2] The high specificity and efficiency of the CuAAC reaction ensure that only the metabolically labeled proteins are tagged.[2][6]
Figure 1: Workflow for metabolic labeling and detection of palmitoylated proteins using 15-Hexadecynoic acid.
Experimental Protocols
Synthesis of 15-Hexadecynoic Acid via Corey-Fuchs Reaction
For research groups with synthetic chemistry capabilities, 15-Hexadecynoic acid can be synthesized from a suitable aldehyde precursor using the Corey-Fuchs reaction. This two-step process first converts an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base to yield the terminal alkyne.[4][7][8][9]
Step 1: Synthesis of the Dibromoolefin
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0°C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0°C for 15 minutes.
-
Add the starting aldehyde (e.g., 15-oxopentadecanoic acid methyl ester) (1.0 eq) dissolved in dry DCM to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the dibromoolefin product by silica gel chromatography.
Step 2: Formation of the Terminal Alkyne
-
Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78°C.
-
Slowly add a solution of n-butyllithium (2.0 eq) and allow the mixture to stir for 1 hour at -78°C, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude terminal alkyne. If the starting material was a methyl ester, saponification followed by acidic workup will yield 15-Hexadecynoic acid.
Metabolic Labeling and Proteomic Analysis of Palmitoylated Proteins
This protocol outlines a comprehensive workflow for the identification of palmitoylated proteins in cultured mammalian cells using 15-Hexadecynoic acid followed by LC-MS/MS analysis.
Materials:
-
15-Hexadecynoic acid (Cayman Chemical, Cat# 13266 or equivalent)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% NP-40 lysis buffer: 25 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
Click-iT™ Protein Reaction Buffer Kit (or individual components: CuSO₄, reducing agent)
-
Biotin-azide
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., sample buffer for SDS-PAGE)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate the cells with 50 µM 15-Hexadecynoic acid in complete medium for 12 hours.[10]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction components in the following order: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-agarose beads overnight at 4°C with gentle rotation to capture the biotinylated (i.e., palmitoylated) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS with 1% SDS, PBS) is recommended.
-
-
On-Bead Digestion:
-
Resuspend the beads in 25 mM ammonium bicarbonate.
-
Reduce the proteins by adding 10 mM DTT and incubating for 40 minutes at 55°C.[10]
-
Alkylate the cysteines by adding 40 mM IAA and incubating for 30 minutes at room temperature in the dark.[10]
-
Digest the proteins overnight at 37°C with mass spectrometry grade trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt Human Proteome) using a search engine like MaxQuant or Proteome Discoverer.[12]
-
Include variable modifications such as oxidation of methionine and carbamidomethylation of cysteine (if IAA was used).
-
Identify proteins that are significantly enriched in the 15-Hexadecynoic acid-labeled samples compared to control samples (cells not treated with the fatty acid analog).
-
Applications in Signaling Pathway Elucidation
Protein palmitoylation is a key regulatory mechanism in numerous signaling pathways. 15-Hexadecynoic acid is a powerful tool to dissect the role of this modification in these complex networks.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is often implicated in cancer. Several core components of this pathway are known to be palmitoylated.
-
Wnt Proteins: Palmitoylation of Wnt proteins themselves is essential for their secretion and interaction with the Frizzled (Fzd) family of receptors.[3][13] This modification of a conserved serine residue with palmitoleic acid is catalyzed by the enzyme Porcupine (PORCN).[5] Using 15-Hexadecynoic acid and its analogs can help identify novel Wnt isoforms that are palmitoylated and understand the dynamics of this process.
-
LRP6 Co-receptor: The Wnt co-receptor LRP6 is palmitoylated on a juxtamembranous cysteine, a modification required for its exit from the endoplasmic reticulum and subsequent participation in Wnt signaling.[14]
Figure 2: Role of palmitoylation in the Wnt signaling pathway.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs constitute the largest family of cell surface receptors and are major drug targets. Palmitoylation plays a multifaceted role in regulating their function.
-
GPCRs: Many GPCRs are themselves palmitoylated, which can influence their dimerization, G-protein coupling, desensitization, and internalization.[15][16]
-
G Proteins: The α-subunits of heterotrimeric G proteins are often palmitoylated, which is critical for their membrane localization and interaction with GPCRs.[17][18]
-
Regulators of G-protein Signaling (RGS) Proteins: Palmitoylation can protect RGS proteins, which are negative regulators of GPCR signaling, from proteasomal degradation, thereby modulating the duration of the signal.[19]
Figure 3: The influence of palmitoylation on GPCR signaling components.
Conclusion and Future Perspectives
15-Hexadecynoic acid has proven to be an indispensable tool for the study of protein palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity via click chemistry has enabled the identification of hundreds of previously unknown palmitoylated proteins, providing novel insights into the regulation of a wide array of cellular processes. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to confidently employ this powerful chemical probe in their own investigations.
Future advancements in this field will likely focus on improving the temporal and spatial resolution of palmitoylation analysis, potentially through the development of new photo-activatable or caged fatty acid probes. Furthermore, combining metabolic labeling with 15-Hexadecynoic acid with quantitative proteomic techniques such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture) will allow for more precise quantification of changes in palmitoylation dynamics in response to various stimuli or in different disease states. As our understanding of the "palmitoylome" continues to expand, so too will our appreciation for the profound impact of this lipid modification on cellular life, with 15-Hexadecynoic acid remaining a key instrument in this journey of discovery.
References
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Abrami, L., Kunz, B., Deuquet, J., & van der Goot, F. G. (2008). Palmitoylation and ubiquitination regulate exit of the Wnt signaling protein LRP6 from the endoplasmic reticulum. Proceedings of the National Academy of Sciences, 105(15), 5384–5389. [Link]
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Roth, A. F., Wan, J., Bailey, A. O., Sun, B., Kuchar, J. A., Green, W. N., & Yates, J. R. (2006). Global analysis of protein palmitoylation in yeast. Cell, 125(5), 1003–1013. [Link]
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Qanbar, R., & Bouvier, M. (2003). Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function. Pharmacology & therapeutics, 97(1), 1–33. [Link]
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Avanti Polar Lipids. (n.d.). Palmitic acid (15-yne) | 99208-90-9. Retrieved from [Link]
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Drisdel, R. C., & Green, W. N. (2004). Labeling and quantifying sites of protein palmitoylation. Biotechnology, 33(1), 47-54. [Link]
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Yucel, D., et al. (2024). Protocol for detecting palmitoylation of high-molecular-weight rat synaptic proteins via acyl-PEG labeling. STAR Protocols, 5(3), 103348. [Link]
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NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]
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Kurayoshi, M., et al. (2007). Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signaling. Biochemical Journal, 402(3), 515-523. [Link]
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Huang, B., & Chengqian, Y. (2024). identifying palmitoylated proteins. PRIDE Archive. [Link]
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Chini, B., & Parenti, M. (2012). Regulation of G protein-coupled receptors by palmitoylation and cholesterol. BMC Biology, 10, 21. [Link]
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Gαq Palmitoylation as a Key Regulator of GPCR Signaling. (2024). bioRxiv. [Link]
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Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products. (2020). ResearchGate. [Link]
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Chen, C. A., et al. (2011). DHHC protein-dependent palmitoylation protects regulator of G-protein signaling 4 from proteasome degradation. Journal of Biological Chemistry, 286(33), 28887-28895. [Link]
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SynArchive. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]
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Mechanistic Understanding of the Palmitoylation of Go Protein in the Allosteric Regulation of Adhesion Receptor GPR97. (2022). International Journal of Molecular Sciences, 23(17), 9901. [Link]
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Paulo, J. A. (2020). Proteome Analysis Using Gel-LC-MS/MS. Current Protocols in Molecular Biology, 131(1), e120. [Link]
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Paulo, J. A. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Methods in molecular biology (Clifton, N.J.), 1425, 223–233. [Link]
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Allen, J., & Spraggins, J. (2020). LC-MS/MS Label-Free Proteomic Data Analysis Parameters. protocols.io. [Link]
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PubChem. (n.d.). 15-Hexadecynoic acid. Retrieved from [Link]
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